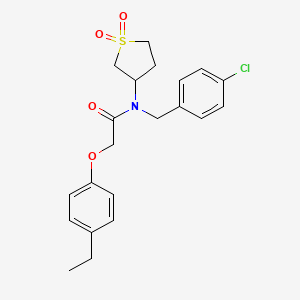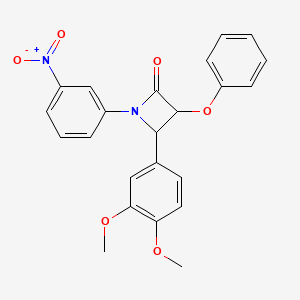![molecular formula C31H31N3OS B11591307 4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide](/img/structure/B11591307.png)
4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperidine ring, a carbothioamide group, and multiple aromatic rings
Vorbereitungsmethoden
The synthesis of 4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(phenylamino)benzaldehyde with diphenylmethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with piperidine-1-carbothioamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl moiety directly attached to a piperidine ring and exhibit various pharmacological effects.
Diphenylmethanol derivatives: Compounds with similar structures but different functional groups may have different chemical and biological properties
Eigenschaften
Molekularformel |
C31H31N3OS |
|---|---|
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
N-(4-anilinophenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C31H31N3OS/c35-31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-20-22-34(23-21-26)30(36)33-29-18-16-28(17-19-29)32-27-14-8-3-9-15-27/h1-19,26,32,35H,20-23H2,(H,33,36) |
InChI-Schlüssel |
GQCXCPZLOPKGIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(3-Chlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11591226.png)
![2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11591231.png)
![8-butyl-13-methylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11591241.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11591242.png)
![8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11591248.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591252.png)
![3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11591260.png)
![methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11591264.png)
![ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591265.png)
![1-(2-methylbutyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11591266.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11591271.png)

![8-(furan-2-yl)-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11591280.png)

